Exceptional MT2 Receptor Selectivity of 2-Substituted Furo[3,2-b]pyridines Over MT1
2-Substituted furo[3,2-b]pyridines, for which Furo[3,2-b]pyridin-2-ylmethanol serves as a precursor, demonstrate exceptional selectivity for the melatonin MT2 receptor over the MT1 receptor. A derivative with a 1-naphthyl group at the C2 position exhibited a 150-fold selectivity ratio, highlighting the critical role of the C2-substituent on this scaffold for achieving target selectivity [1].
| Evidence Dimension | Binding Affinity and Selectivity Ratio |
|---|---|
| Target Compound Data | MT1 Ki = 198 nM; MT2 Ki = 1.3 nM; Selectivity Ratio (MT1/MT2) ≈ 150 |
| Comparator Or Baseline | MT1 receptor |
| Quantified Difference | 150-fold higher affinity for MT2 over MT1 |
| Conditions | In vitro radioligand binding assay on human MT1 and MT2 receptors |
Why This Matters
This high degree of selectivity is critical for developing research tools and therapeutics with minimized off-target effects, making the 2-substituted furo[3,2-b]pyridine scaffold a valuable choice for projects targeting MT2-mediated pathways.
- [1] Couhert A, Delagrange P, Caignard DH, Chartier A, Suzenet F, Guillaumet G. Synthesis of 2-arylfuro[3,2-b]pyridines: Effect of the C2-aryl group on melatoninergic activity. Eur J Med Chem. 2016 Feb 15;109:268-75. doi: 10.1016/j.ejmech.2016.01.008. View Source
